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molecular formula C9H8O B1203984 1H-Indenol CAS No. 56631-57-3

1H-Indenol

Cat. No. B1203984
M. Wt: 132.16 g/mol
InChI Key: KWRSKZMCJVFUGU-UHFFFAOYSA-N
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Patent
US05342835

Procedure details

The indenone from Example 109 (0.5 g) is reduced with NaBH4 (0.05 g) and cerium chloride (0.5 g) in methanol (20 ml). The reaction is ended after 10 minutes and the reaction mixture is poured into water. The pH is taken to 5 by means of dilute HCl and the mixture is extracted with ethyl acetate. It is washed with water and the solvent is evaporated. Indenol (0.49 g; m.p. 134° C.) is obtained (yield: 99%; compound no. 110).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[BH4-].[Na+].[Cl-].[Ce+3].[Cl-].[Cl-].Cl>CO.O>[CH:1]1([OH:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(C=CC2=CC=CC=C12)=O
Step Two
Name
Quantity
0.05 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
[Cl-].[Ce+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
It is washed with water
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(C=CC2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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